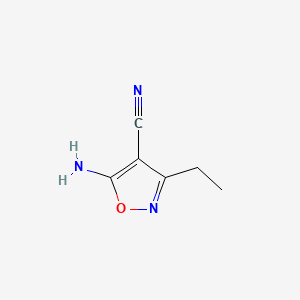
2-Amino-4-(dimethylamino)-6-(methylthio)-1,3,5-triazine
Vue d'ensemble
Description
2-Amino-4-(dimethylamino)-6-(methylthio)-1,3,5-triazine, commonly known as MTT, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a yellow-colored crystalline powder that is soluble in water and organic solvents. MTT is widely used in various scientific research applications, primarily in the field of biochemistry and physiology.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenases to formazan, which is a purple-colored compound. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is directly related to the number of viable cells present in the culture. Therefore, the amount of formazan produced is proportional to the number of viable cells present in the culture.
Biochemical and physiological effects:
MTT has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. MTT has also been shown to have antioxidant properties and protect cells against oxidative stress. In addition, MTT has been shown to have anti-inflammatory properties and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTT in lab experiments is its simplicity and ease of use. The assay is relatively inexpensive and can be performed in a relatively short amount of time. However, one of the limitations of using MTT is its sensitivity to various factors, such as pH and temperature. In addition, MTT can be affected by the presence of certain compounds, such as phenols and detergents.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One potential area of research is the use of MTT in the development of new drugs and therapies. MTT can be used to screen for compounds that have anti-cancer properties or protect against oxidative stress. Another potential area of research is the use of MTT in the study of mitochondrial function and metabolism. MTT can be used to investigate the role of mitochondrial dehydrogenases in various disease models, such as Parkinson's disease and Alzheimer's disease. Overall, the use of MTT in scientific research has the potential to lead to significant advances in our understanding of various biological processes and the development of new therapies.
Applications De Recherche Scientifique
MTT has been extensively used in various scientific research applications, primarily in the field of biochemistry and physiology. It is commonly used as a substrate for the measurement of cell viability and proliferation. MTT is also used in the evaluation of drug toxicity and cytotoxicity. In addition, MTT is used in the measurement of mitochondrial function and metabolism.
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5S/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZMVMAYPPOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369414 | |
| Record name | N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
35610-09-4 | |
| Record name | N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)







